![molecular formula C6H10O2 B080585 5,6-Dihydro-2H-pyran-3-methanol CAS No. 14774-35-7](/img/structure/B80585.png)
5,6-Dihydro-2H-pyran-3-methanol
Overview
Description
5,6-Dihydro-2H-pyran-3-methanol is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid that is soluble in water and organic solvents such as ethanol and ether . This compound is known for its stability under normal conditions and is commonly used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 5,6-Dihydro-2H-pyran-3-methanol typically involves the reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde . The reduction can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Industrial production methods often involve catalytic hydrogenation processes to achieve high yields and purity .
Chemical Reactions Analysis
5,6-Dihydro-2H-pyran-3-methanol undergoes several types of chemical reactions, including:
Reduction: Further reduction can yield various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding ethers.
Condensation: In the presence of strong acids or bases, it can participate in condensation reactions to form larger cyclic compounds.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, pyridinium chlorochromate, and various halides . The major products formed from these reactions are typically aldehydes, alcohols, and ethers .
Scientific Research Applications
Applications in Organic Synthesis
5,6-Dihydro-2H-pyran-3-methanol serves as an intermediate in several important synthetic pathways:
- Synthesis of Complex Organic Molecules : It acts as a building block for synthesizing more complex structures.
- Hydroxy Protecting Agent : The compound is utilized to protect hydroxy groups during reactions where these groups might interfere, thus enhancing reaction outcomes.
Pharmaceutical Applications
The compound exhibits a wide range of biological activities, making it valuable in drug development:
- Antitumor Activity : Studies indicate potential effectiveness against various cancer cell lines.
- Antimicrobial Properties : It has shown activity against bacteria and fungi, suggesting its use in formulating antibiotics.
- Anti-inflammatory Effects : Research indicates it may help reduce inflammation in various biological models.
Case Study 1: Insecticidal Activity
A study isolated this compound from the fungus Diplodia corticola, demonstrating its aphicidal activity against the aphid Acyrthosiphon pisum. The results indicated a dose-dependent toxic effect with an LC50 of 9.64 mM.
Case Study 2: Asymmetric Total Synthesis
The compound was employed in the asymmetric total synthesis of (R)-lachnelluloic acid, achieving an overall yield of 40% with 98% enantiomeric excess (ee). This highlights its importance in synthesizing biologically active natural products .
Case Study 3: Drug Formulation
Research has shown that incorporating this compound into drug formulations can enhance therapeutic efficacy against various diseases, including antituberculosis and antiparasitic treatments.
Data Table: Summary of Applications
Application Area | Description | Outcomes |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Enhanced reaction selectivity |
Pharmaceutical Development | Antitumor, antimicrobial, anti-inflammatory activities | Effective drug formulations |
Insecticidal Activity | Isolated from Diplodia corticola | LC50 of 9.64 mM against Acyrthosiphon pisum |
Asymmetric Synthesis | Used in total syntheses of natural products | 40% yield with 98% ee for (R)-lachnelluloic acid |
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2H-pyran-3-methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . In biological systems, it may interact with enzymes and proteins, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-3-methanol can be compared with other similar compounds such as 5,6-Dihydro-2H-pyran-3-carbaldehyde and 5,6-Dihydro-2H-pyran-2-one . While these compounds share a similar core structure, they differ in their functional groups and reactivity:
5,6-Dihydro-2H-pyran-3-carbaldehyde: Contains an aldehyde group, making it more reactive in oxidation and reduction reactions.
5,6-Dihydro-2H-pyran-2-one: Contains a ketone group, which influences its reactivity in condensation and cyclization reactions.
The uniqueness of this compound lies in its alcohol functional group, which provides distinct reactivity and versatility in various chemical transformations .
Biological Activity
5,6-Dihydro-2H-pyran-3-methanol, an organic compound with the molecular formula CHO, exhibits a range of biological activities that make it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, synthesis methods, and applications supported by various studies.
This compound is characterized by a six-membered heterocyclic structure containing a hydroxymethyl group at the 3-position. The compound can be synthesized through various methods, including the reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde and other synthetic pathways utilizing different catalysts.
Biological Activities
The compound has demonstrated a broad spectrum of biological activities:
- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. It has been shown to exhibit antifungal and antibacterial activities against various pathogens, including strains resistant to conventional antibiotics .
- Insecticidal Properties : Isolated from the fungus Diplodia corticola, this compound has been noted for its aphicidal activity against pests like Acyrthosiphon pisum, with a lethal concentration (LC) of 9.64 mM reported.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, contributing to its potential use in cancer treatment formulations. Its mechanism may involve modulation of cellular pathways related to apoptosis and cell proliferation .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It acts as a nucleophile in substitution reactions, potentially forming covalent bonds with electrophilic centers in proteins and enzymes. This interaction can influence enzyme mechanisms and metabolic pathways critical for cellular function .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5,6-Dihydro-2H-pyran-3-carbaldehyde | Contains an aldehyde group | More reactive in oxidation and reduction |
5,6-Dihydro-2H-pyran-2-one | Contains a ketone group | Different reactivity in condensation reactions |
3-Hydroxy-4-methylpyran | Hydroxyl group at position 3 | Different functional group positioning |
The presence of the hydroxymethyl group at the 3-position enhances the reactivity and biological activity of this compound compared to other similar compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyran derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Insecticidal Application : Field trials utilizing extracts containing this compound demonstrated effective control over aphid populations in agricultural settings. The compound's low toxicity to non-target organisms makes it a candidate for environmentally friendly pest control strategies.
Future Directions
The ongoing research into the biological activity of this compound suggests several promising directions:
- Drug Development : Given its diverse pharmacological properties, further investigation into its efficacy and safety profiles could lead to the development of new therapeutic agents targeting infections and cancer.
- Mechanistic Studies : Detailed studies on its mechanism of action could uncover new insights into enzyme interactions and metabolic pathways influenced by this compound.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDHMZQWCDKALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163795 | |
Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14774-35-7 | |
Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14774-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014774357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2H-pyran-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,6-DIHYDRO-2H-PYRAN-3-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK3VJ5JRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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